Boc-D-Phg-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

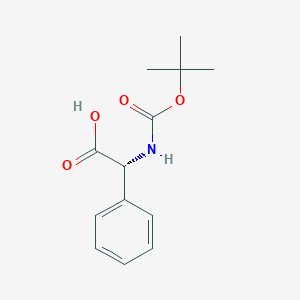

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFSNNENNQQIU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373158 | |

| Record name | Boc-D-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33125-05-2 | |

| Record name | (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boc-D-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFG3246TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid (Boc-D-Phg-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid, commonly known as Boc-D-Phg-OH. This non-proteinogenic amino acid derivative is a critical building block in modern peptide synthesis and drug discovery. Its unique structural properties, conferred by the phenyl group at the α-carbon, are instrumental in designing peptidomimetics with enhanced conformational stability and resistance to enzymatic degradation. This document details the physicochemical properties, IUPAC nomenclature, and CAS registration of this compound. Furthermore, it provides comprehensive experimental protocols for its application in solid-phase peptide synthesis (SPPS), including coupling and deprotection steps, to facilitate its effective use in research and development.

Chemical Identity and Properties

This compound is a derivative of the D-enantiomer of phenylglycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in Boc-based peptide synthesis, allowing for the stepwise and controlled elongation of peptide chains.

IUPAC Name: (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid[1][2]

CAS Number: 33125-05-2[3][4][5][6][7][8][9][10][11]

Synonyms: Boc-D-phenylglycine, (R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid, N-Boc-D-phenylglycine, this compound[3][6]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄[3][4][5][6][7] |

| Molecular Weight | 251.28 g/mol [5][6][7] |

| Appearance | White crystalline powder[3][6] |

| Melting Point | 88-91 °C[6] |

| Optical Rotation (α) | -142° (c=1% in ethanol)[6] |

| Solubility | Insoluble in water; soluble in organic solvents such as DMSO, Methanol, DMF, and DCM.[6] |

| Storage Temperature | 0-8 °C, sealed in a dry, dark place.[3][6] |

Applications in Peptide Synthesis

This compound is a valuable building block for the synthesis of bioactive peptides and peptidomimetics. The incorporation of this non-natural amino acid can enhance the biological activity and metabolic stability of the resulting peptide.[3] The phenyl group provides conformational rigidity, which can be crucial for optimizing interactions with biological targets such as enzyme active sites or receptors.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis (SPPS).

Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of this compound into a peptide chain on a solid support follows a cyclical process of deprotection, neutralization, and coupling.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amino group.

Materials:

-

Peptide-resin with a free amino group

-

This compound

-

Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Ninhydrin test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for approximately 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3 times), followed by IPA (1 time), and then DMF (3 times).

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DMF for 2 minutes.

-

Drain the solution and repeat the neutralization step once more.

-

Wash the resin thoroughly with DMF (3 times).

-

-

Activation and Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to initiate activation.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

The resin is now ready for the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Final Cleavage from the Resin

Upon completion of the peptide synthesis, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF).

Procedure (HF Cleavage):

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole or p-cresol (typically 5-10% v/v), to prevent side reactions.

-

Cool the reaction vessel to between -5 and 0 °C.

-

Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. Its use allows for the synthesis of peptides with novel structural and biological properties. The protocols outlined in this guide provide a framework for the successful incorporation of this compound into peptide sequences, enabling researchers to further explore its potential in drug discovery and development. Careful execution of these steps, particularly the monitoring of coupling completion and the final cleavage, is crucial for obtaining high-purity peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to the Physical Properties and Solubility of Boc-D-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-(tert-Butoxycarbonyl)-D-phenylglycine (Boc-D-Phg-OH), a critical building block in peptide synthesis and drug development. This document includes tabulated physical property data, detailed experimental protocols for property determination, and logical workflows for its application and analysis.

Core Physical and Chemical Properties

This compound is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. Its phenyl group offers structural rigidity, influencing the conformational properties and biological activity of the resulting peptides. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function facilitates its controlled incorporation into peptide sequences, primarily through solid-phase peptide synthesis (SPPS).

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-2-phenylacetic acid |

| Synonyms | N-Boc-D-phenylglycine, Boc-D-α-phenylglycine |

| CAS Number | 33125-05-2 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 88-91 °C |

| Boiling Point | 407.2 ± 38.0 °C (Predicted) |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.51 ± 0.10 (Predicted) |

Solubility Profile

The solubility of this compound is a critical factor in its handling and application, particularly in peptide synthesis. Due to the hydrophobic nature of both the Boc protecting group and the phenylglycine side chain, it exhibits poor solubility in aqueous solutions but is readily soluble in many common organic solvents.

Data Presentation: Qualitative Solubility

While specific quantitative solubility data is not widely published, the following table provides a qualitative summary of its solubility in various solvents.

| Solvent | Solubility |

| Water | Insoluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Methanol | Slightly Soluble |

| Ethanol | Data not available |

Factors such as solvent purity (especially water content), temperature, and the concentration of the solute can significantly impact solubility.[1] For instance, lower temperatures can decrease solubility, and the presence of water in organic solvents can hinder the dissolution of hydrophobic compounds like this compound.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical properties and solubility of this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental setups.

Protocol for Melting Point Determination

Objective: To determine the melting point range of this compound.

Materials:

-

This compound (finely powdered)

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.

-

Accurate Melting Point Determination: For an accurate measurement, use a fresh sample and set the starting temperature to about 20 °C below the estimated melting point. Heat at a slow rate (1-2 °C/min).

-

Recording the Melting Range: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Protocol for Solubility Determination (Qualitative and Semi-Quantitative)

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, DMF, DMSO, DCM)

-

Small vials with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Weigh a small, known amount of this compound (e.g., 1-5 mg) into a vial.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

-

Dissolution Attempt: Cap the vial and vortex for 1-2 minutes at room temperature. Visually inspect for any undissolved solid.

-

Incremental Solvent Addition: If the solid is not fully dissolved, add another measured volume of the solvent and repeat the vortexing and inspection steps. Continue this process until the solid is completely dissolved or a practical volume limit is reached.

-

Enhancing Solubility: If the compound remains insoluble at room temperature, gentle warming (e.g., to 30-40°C) or sonication can be attempted to facilitate dissolution.[1] Note any changes in solubility with these methods.

-

Data Recording: Record the approximate volume of solvent required to dissolve the known mass of the compound. This can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL, <1 mg/mL).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows relevant to the use and analysis of this compound.

Caption: General workflow for determining the solubility of this compound.

Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis (SPPS).

References

In-depth Technical Guide to the Spectroscopic Data of Boc-D-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-Butoxycarbonyl-D-phenylglycine (Boc-D-Phg-OH), a crucial building block in peptide synthesis and drug development. This document details available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental protocols for acquiring such data, and presents logical workflows for these analytical techniques.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~1.40 | Singlet | 9H | tert-butyl (Boc group) |

| ~5.20 | Singlet | 1H | α-proton |

| ~7.30-7.45 | Multiplet | 5H | Phenyl group |

| ~9.0-11.0 | Broad Singlet | 1H | Carboxylic acid proton |

| ~6.5-7.5 | Broad Singlet | 1H | NH (Amide proton) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~28.5 | tert-butyl methyl carbons (Boc group) |

| ~58.0 | α-carbon |

| ~80.0 | Quaternary carbon (Boc group) |

| ~127.0-130.0 | Phenyl group carbons |

| ~138.0 | Phenyl group ipso-carbon |

| ~155.0 | Carbonyl carbon (Boc group) |

| ~173.0 | Carbonyl carbon (Carboxylic acid) |

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~3300 | N-H (Amide) | Stretching |

| ~3060, 3030 | C-H (Aromatic) | Stretching |

| ~2980, 2930 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1690 | C=O (Urethane) | Stretching |

| ~1520 | N-H | Bending |

| ~1450, 1370 | C-H (tert-butyl) | Bending |

| ~1250, 1160 | C-O | Stretching |

| ~700, 750 | C-H (Aromatic) | Out-of-plane bending |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks in both spectra to the corresponding atoms in the this compound molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate or mullite)

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the finely ground powder to the pellet-forming die.

-

Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Correlate the observed peaks with known functional group absorption frequencies.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

A Comprehensive Technical Guide on the Safe Handling of Boc-D-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safety data and handling precautions for (tert-Butoxycarbonyl)-D-phenylglycine (Boc-D-Phg-OH). The information is compiled to ensure the safe use of this compound in research and development settings.

Section 1: Chemical Identification and Properties

This compound is an amino acid building block commonly utilized in peptide synthesis.[1] A clear understanding of its physical and chemical properties is fundamental for its safe handling.

| Property | Value | Source |

| Chemical Name | (R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid | [2] |

| Synonyms | This compound, N-α-t.-Boc-D-phenylglycine | |

| CAS Number | 33125-05-2 | [2] |

| Molecular Formula | C13H17NO4 | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to slight yellow to beige powder | |

| Melting Point | 88-91 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage Temperature | 2-30°C. Keep container tightly closed in a dry, cool, and well-ventilated place. | [4] |

Section 2: Hazard Identification and GHS Classification

While some safety data sheets indicate that this compound is not classified as a hazardous substance under GHS, it is crucial to handle it with care as with any chemical compound.[5] Potential hazards, although not formally classified, may include skin, eye, and respiratory tract irritation upon exposure.[6]

| GHS Classification | Statement |

| Hazard Statement(s) | No data available |

| Signal Word | No data available |

| Precautionary Statement(s) | |

| Prevention | No data available |

| Response | No data available |

| Storage | No data available |

| Disposal | No data available |

Note: The absence of data does not imply the substance is harmless. Standard laboratory safety protocols should always be followed.

Section 3: Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.

All operations involving this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust.[4] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[6]

| PPE | Specification |

| Eye Protection | Chemical safety glasses with side shields or goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][7] |

| Hand Protection | Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected prior to use and disposed of properly after.[4][5] |

| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[6] |

| Respiratory Protection | If dust is generated, a dust respirator (e.g., N95) should be used.[3][6] A self-contained breathing apparatus may be necessary for large spills.[6] |

Section 4: Experimental Protocols

Consistent and safe handling procedures are critical when working with this compound.

-

Preparation : Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware, solvent).

-

Don PPE : Put on all required personal protective equipment as described in Section 3.2.[4]

-

Transfer : Carefully transfer the required amount of this compound from its storage container to a weigh boat within the fume hood to contain any dust.[4]

-

Weighing : Accurately weigh the compound.

-

Dissolution : Add the weighed solid to the appropriate glassware. Slowly add the recommended solvent (e.g., DMSO, Methanol) to dissolve the compound.[4] Gentle heating or sonication can be used to aid dissolution if necessary.[4]

-

Storage of Solution : Store stock solutions in tightly sealed containers. It is recommended to store solutions at -20°C for up to one month or -80°C for up to six months.[4]

-

Cleanup : Thoroughly clean all equipment and the work area. Dispose of contaminated disposable items as hazardous waste.[4]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is crucial in case of accidental exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |

-

Evacuate : Clear all non-essential personnel from the spill area.[4]

-

Ventilate : Ensure the area is well-ventilated, if it is safe to do so.[4]

-

Wear PPE : Don all required personal protective equipment, including respiratory protection.[4]

-

Contain Spill : Carefully sweep or shovel up the solid material and place it into a suitable container for waste disposal.[4][6]

-

Clean Area : Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]

-

Disposal : Dispose of the container and cleaning materials as hazardous waste in accordance with federal, state, and local environmental control regulations.[4][6]

Section 6: Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Special Hazards : Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][8]

-

Fire-fighter Protection : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 7: Stability and Reactivity

-

Stability : The compound is stable under recommended storage conditions.[6]

-

Conditions to Avoid : Avoid heat and sources of ignition.[6]

-

Incompatible Materials : Strong oxidizing agents.[6]

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products include oxides of carbon and nitrogen.[6]

Section 8: Toxicological and Ecological Information

-

Toxicological Information : There is no specific data available on the acute or chronic toxicity of this compound. It may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[6]

-

Ecotoxicity : No data is available on the ecotoxicity of this compound. It should not be allowed to enter drains or the environment.[4]

Section 9: Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Contaminated packaging should be treated as unused product.[4]

References

- 1. This compound | 2900-27-8 [chemicalbook.com]

- 2. Boc-D-Phenylglycine - Safety Data Sheet [chemicalbook.com]

- 3. Boc-Phg-OH = 99.0 T 2900-27-8 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. globechemie.com [globechemie.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

The Linchpin of Peptidomimetic Design: A Technical Guide to the Mechanism of Action of Boc-D-Phg-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced pharmacological profiles. Among these, D-phenylglycine (D-Phg), a non-natural amino acid, offers unique structural constraints that can significantly influence the biological activity and metabolic stability of peptides. The use of its N-terminally protected form, Boc-D-Phg-OH (N-α-tert-butyloxycarbonyl-D-phenylglycine) , is pivotal in solid-phase peptide synthesis (SPPS) for the controlled introduction of this residue. This technical guide provides an in-depth exploration of the mechanism of action of this compound in peptide synthesis, focusing on the core principles of its application, quantitative performance metrics, and detailed experimental protocols.

The defining feature of D-phenylglycine is the direct attachment of a phenyl group to the α-carbon, which imparts significant steric bulk.[1] This structural rigidity can induce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide-based drugs.[2] However, this same steric hindrance presents challenges during peptide synthesis, necessitating optimized protocols to achieve high coupling efficiencies and minimize side reactions.[3]

The Core Mechanism: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the well-established principles of Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS. This cyclical process involves three key steps: deprotection, neutralization, and coupling.[4]

-

Deprotection: The acid-labile Boc group, which temporarily protects the α-amino group of the resin-bound peptide, is removed using a moderate acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][4] This exposes a free amine at the N-terminus of the peptide chain.

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a hindered organic base, such as N,N-diisopropylethylamine (DIEA), to generate the free amine nucleophile required for the subsequent coupling step.[5]

-

Coupling: The carboxylic acid of the incoming this compound is activated by a coupling reagent. This activated species then reacts with the free N-terminal amine of the peptide-resin to form a new peptide bond.[6]

This cycle is repeated for each amino acid in the desired sequence. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

Quantitative Data Presentation

The successful incorporation of the sterically hindered this compound is highly dependent on the choice of coupling reagent. The following tables summarize extrapolated quantitative data on the performance of various coupling reagents, based on studies with analogous sterically hindered amino acids. It is crucial to note that optimal conditions may require empirical determination for specific peptide sequences.

Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acid Incorporation

| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |

| HATU/DIPEA | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[7] The use of a hindered base like DIPEA is crucial. |

| HBTU/DIPEA | 90 - 98 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU.[7] |

| PyBOP/DIPEA | 90 - 98 | Low | A reliable phosphonium salt reagent, though can be slightly less reactive than HATU for the most extreme cases.[2] |

| DIC/OxymaPure® | 92 - 97 | Very Low | OxymaPure® is an excellent additive for suppressing racemization and is a safer alternative to HOBt-based methods.[2][6] |

| DIC/HOBt | 90 - 95 | Low | A classic and effective method for minimizing racemization, though HOBt has safety concerns.[4][6] |

Table 2: Typical Yields and Purity for Peptidomimetic Synthesis Incorporating D-Phenylglycine

| Parameter | Solid-Phase Synthesis (SPPS) | Notes |

| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the chosen resin (e.g., Merrifield, PAM).[8] |

| Coupling Efficiency per Step | >98% | Can be monitored by qualitative tests like the Kaiser test.[8] |

| Crude Peptide Yield | 65 - 85% | Highly dependent on the length and sequence of the peptide.[8] |

| Purity of Crude Peptide (HPLC) | 50 - 75% | Purification via preparative HPLC is typically required.[8][9] |

| Final Yield after Purification | 20 - 40% | Varies based on the complexity of the purification process.[9] |

Experimental Protocols

The following are detailed methodologies for the key steps involved in the incorporation of this compound into a peptide sequence via manual Boc-SPPS.

Protocol 1: Boc Deprotection

This protocol describes the removal of the N-terminal Boc protecting group from the peptide-resin.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA), reagent grade

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.[4]

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[4]

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

-

Drain the TFA/DCM solution.

-

Wash the peptide-resin thoroughly with DCM (3 x 1 min) to remove residual TFA.[2]

Protocol 2: Neutralization

This protocol describes the neutralization of the N-terminal trifluoroacetate salt.

Materials:

-

Deprotected peptide-resin

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Wash the deprotected peptide-resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.[4]

-

Repeat the neutralization step once.[4]

-

Wash the peptide-resin with DCM (3 x 1 min) and then DMF (3 x 1 min) to remove excess base and prepare for coupling.[2]

Protocol 3: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.[7]

Materials:

-

Neutralized peptide-resin

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[2]

-

Add DIPEA (6 equivalents) to the solution to begin pre-activation. Agitate for 5-10 minutes.[6]

-

Add the activated amino acid solution to the neutralized peptide-resin.[6]

-

Agitate the reaction mixture for 2-4 hours at room temperature.[6]

-

Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[2]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).[7]

Protocol 4: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups using HF. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

Materials:

-

Dried peptide-resin

-

Anisole or p-cresol (scavenger)

-

Anhydrous Hydrogen Fluoride (HF)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (typically 5-10% v/v).[4]

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[4]

-

Stir the mixture at 0°C for 1-2 hours.[4]

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[4]

-

Filter and dry the crude peptide.

Protocol 5: HPLC Analysis of Crude Peptide

This protocol outlines a general method for analyzing the purity of the crude peptide containing D-phenylglycine.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude peptide dissolved in a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the crude peptide sample.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-65% B over 30 minutes.[10]

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution at a wavelength of 220 nm.

-

The purity of the peptide is determined by the relative area of the main peak. Diastereomers resulting from the use of a racemic starting material may be separable with a shallow gradient.[10]

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the use of this compound in peptide synthesis.

Caption: General workflow of a single cycle in Boc solid-phase peptide synthesis.

Caption: The activation and coupling mechanism of this compound.

Caption: Mechanism of acid-catalyzed Boc deprotection with TFA.

Conclusion

This compound is a valuable and versatile building block in the synthesis of peptidomimetics and other modified peptides for therapeutic development. Its incorporation, while challenging due to steric hindrance, can be effectively achieved through the optimization of coupling conditions, particularly the use of potent coupling reagents like HATU. The protocols and data presented in this guide provide a comprehensive framework for researchers to successfully utilize this compound in their synthetic endeavors. A thorough understanding of the underlying mechanisms of Boc-SPPS, coupled with careful execution of the experimental procedures, will enable the rational design and synthesis of novel peptide-based therapeutics with enhanced pharmacological properties.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Protecting Group Chemistry of (R)-N-(tert-Butoxycarbonyl)-2-phenylglycine (Boc-D-Phg-OH)

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-tert-butyloxycarbonyl-D-phenylglycine (Boc-D-Phg-OH) is a non-proteinogenic amino acid derivative that serves as a fundamental chiral building block in modern medicinal chemistry.[1] The presence of a phenyl group directly on the α-carbon imparts significant conformational rigidity, which can be leveraged to design peptides and peptidomimetics with enhanced proteolytic stability and specific secondary structures.[2] The tert-butyloxycarbonyl (Boc) group provides temporary, acid-labile protection of the α-amino function, enabling its controlled incorporation into complex molecular architectures through both solution-phase and solid-phase peptide synthesis (SPPS).[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, core protecting group chemistry, detailed experimental protocols, and key applications of this compound in research and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[4] Its physical and chemical characteristics are crucial for its handling, storage, and application in synthesis. It is generally insoluble in water but soluble in a variety of organic solvents, including dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6]

| Property | Value | Reference |

| CAS Number | 33125-05-2 | [7][8][9] |

| Molecular Formula | C₁₃H₁₇NO₄ | [7][8] |

| Molecular Weight | 251.28 g/mol | [8][9] |

| Melting Point | 88-91 °C | [7][8][10] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate, DMSO, Methanol. | [5][6][10] |

| Storage Temperature | 2-8°C, Sealed in dry conditions. | [5] |

| Optical Rotation | [α]²⁵/D ~-139° to -130° (c=1 in methanol) | [11] |

Core Protecting Group Chemistry

The utility of this compound is centered around the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenolysis, making it compatible with many synthetic transformations.[] Its primary characteristic is its lability under acidic conditions, which allows for selective deprotection without affecting other sensitive functional groups.[13]

Synthesis of this compound

The standard method for preparing this compound involves the reaction of D-2-phenylglycine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[14]

Experimental Protocol: Synthesis of this compound [14]

-

Dissolve D-2-phenylglycine (1.0 eq) and a base such as potassium carbonate (1.2 eq) in a mixture of water and a co-solvent like methanol.

-

Cool the solution to below 10°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.0 eq) dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, carefully adjust the pH of the reaction mixture to 4-5 using 1 N hydrochloric acid.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Deprotection of the Boc Group

Removal of the Boc group is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[13] The mechanism involves the protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.

Caption: Boc group removal via acid-catalyzed cleavage.

Experimental Protocol: N-terminal Boc Deprotection [2][3]

-

Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM).

-

Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM (v/v) solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the deprotection progress using an appropriate method (e.g., TLC or LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine-TFA salt can be used directly in the next coupling step after neutralization or purified further.

Coupling Reactions in Peptide Synthesis

The formation of a peptide bond requires the activation of the carboxylic acid of this compound, making it susceptible to nucleophilic attack by a free amino group.[15] The choice of coupling reagent is critical, especially for a sterically hindered amino acid like phenylglycine, to ensure high yields and minimize the risk of racemization.[16]

Comparison of Common Coupling Reagents

Different coupling reagents offer a balance between reaction speed and the preservation of stereochemical integrity. Urionium-based reagents like HATU and HBTU are highly efficient for hindered couplings.[16]

| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations | Reference |

| HATU/DIPEA | 95 - 99 | Low to Moderate | Highly efficient for hindered couplings with rapid reaction times. | [16] |

| HBTU/DIPEA | 90 - 98 | Low to Moderate | A reliable and widely used reagent; a cost-effective alternative to HATU. | [16] |

| EDC/HOBt | 85 - 95 | Moderate | A classical carbodiimide method; reaction times can be longer. | [15] |

| DIC/OxymaPure® | 90 - 97 | Low | DIC is a liquid carbodiimide, and Oxyma is an effective, non-explosive additive. | [16] |

Visualizing Synthesis Workflows

The incorporation of this compound follows a logical sequence of activation, coupling, and, if elongating a chain, deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 2900-27-8 [m.chemicalbook.com]

- 6. This compound | 2900-27-8 [chemicalbook.com]

- 7. Boc-D-Phenylglycine | CAS: 33125-05-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound Novabiochem 33125-05-2 [sigmaaldrich.com]

- 9. (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | C13H17NO4 | CID 2755953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. This compound Novabiochem 33125-05-2 [sigmaaldrich.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Boc-D-Phenylglycine | 33125-05-2 [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Shelf Life and Storage of Boc-D-Phg-OH

For researchers, scientists, and professionals in drug development, ensuring the integrity of starting materials is paramount. N-α-tert-Butoxycarbonyl-D-phenylglycine (Boc-D-Phg-OH) is a critical chiral building block in the synthesis of peptides and peptidomimetics. Its stability and purity directly impact the outcome of complex synthetic routes. This guide provides an in-depth overview of the recommended storage conditions, expected shelf life, and potential degradation pathways for this compound.

Recommended Storage Conditions

The stability of this compound is intrinsically linked to its storage environment. While it is a relatively stable solid, adherence to proper storage protocols will maximize its shelf life and ensure its performance in synthetic applications. Several suppliers suggest that the solid material can be stored at room temperature.[1][2] However, for long-term stability, particularly to prevent the slow hydrolysis of the acid-labile Boc protecting group, more stringent conditions are advisable.

For optimal preservation of quality, long-term storage under cold and dry conditions is recommended. To prevent degradation from atmospheric moisture, which can lead to hydrolysis, it is best practice to allow the container to equilibrate to room temperature before opening. For extended storage periods, flushing the container with an inert gas such as argon or nitrogen is a highly recommended measure to displace moisture and oxygen.

Here is a summary of recommended storage conditions for this compound:

| Storage Duration | Temperature | Atmosphere | Container |

| Short-term | 2-8°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque |

| Long-term | -20°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque |

| General | 2-30°C | Dry | Sealed |

Shelf Life and Stability

Currently, there is no standardized, publicly available quantitative data that definitively establishes the shelf life of this compound under various conditions. For products where a retest or expiration date is not provided on the Certificate of Analysis (COA), it is recommended that customers routinely inspect the material to ensure it performs as expected. The primary chemical liability of this compound is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.

Potential Degradation Pathway

The most common degradation pathway for Boc-protected amino acids like this compound is the cleavage of the Boc group under acidic conditions. This can be initiated by exposure to acidic impurities, moisture (which can form acidic microenvironments), or improper handling. The following diagram illustrates this acid-catalyzed degradation.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental concept in modern organic chemistry, particularly in the synthesis of complex molecules like peptides. Among the arsenal of protective groups available, the tert-butyloxycarbonyl (Boc) group stands as a pillar, offering a robust and versatile tool for the temporary protection of the α-amino group of amino acids. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core chemical properties, mechanisms of action, experimental protocols, and critical applications in research and drug development.

Core Chemical Properties and Strategic Advantages

The Boc group is a carbamate that renders the highly nucleophilic amino group of an amino acid inert to a wide range of reaction conditions, thereby preventing unwanted side reactions during peptide synthesis.[1] Its widespread adoption is attributed to a unique combination of stability and controlled lability.

Key Features:

-

Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2] This deprotection proceeds through the formation of a stable tert-butyl cation.[3]

-

Base and Nucleophile Stability: N-Boc protected amino acids are exceptionally stable in the presence of bases and a variety of nucleophiles, allowing for selective reactions at other functional groups within a molecule.[4]

-

Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation.[1][5] This orthogonality is a significant advantage in complex multi-step syntheses, enabling the selective removal of different protecting groups.[6]

-

Crystallinity and Storage: Many Boc-amino acids are crystalline solids that are stable for extended periods, facilitating their handling and storage.[1]

Mechanism of Action: Protection and Deprotection

A thorough understanding of the reaction mechanisms for the introduction and removal of the Boc group is crucial for optimizing reaction conditions and minimizing side reactions.

Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7] The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[8]

Mechanism of Boc protection of an amino acid.

Boc Deprotection

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[7] The mechanism involves the initial protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[3][9]

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data

The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.

Table 1: Common Conditions for Boc Protection of Amino Acids

| Reagent | Base | Solvent System | Temperature (°C) | Reaction Time | Typical Yield (%) |

| (Boc)₂O | NaOH | Dioxane/Water | 0 to RT | 2 - 12 h | >90 |

| (Boc)₂O | Triethylamine (TEA) | THF/Water | 0 to RT | 4 - 16 h | >90 |

| (Boc)₂O | Na₂CO₃ | Acetone/Water | RT | 6 - 24 h | >85 |

| BOC-ON | Triethylamine (TEA) | Dioxane/Water | RT | 2 h | >95[10] |

Table 2: Common Conditions for Boc Deprotection

| Reagent | Scavenger (if needed) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 25-50% TFA | Anisole, Thioanisole | Dichloromethane (DCM) | RT | 20 - 30 min | >99[7] |

| 4M HCl | None | 1,4-Dioxane | RT | 30 min - 4 h | >95[11] |

| Neat TFA | Anisole | None | RT | 15 - 30 min | >99 |

Table 3: Representative ¹H NMR Spectroscopic Data for Boc-Protected Amino Acids (in CDCl₃)

| Amino Acid | Boc (s, 9H) (ppm) | α-H (ppm) | Other Characteristic Peaks (ppm) |

| Alanine | ~1.45 | ~4.3 (q) | ~1.4 (d, 3H) |

| Valine | ~1.46 | ~4.2 (d) | ~2.2 (m, 1H), ~0.9-1.0 (dd, 6H) |

| Leucine | ~1.45 | ~4.3 (m) | ~1.6-1.8 (m, 3H), ~0.9 (d, 6H) |

| Phenylalanine | ~1.43 | ~4.6 (m) | ~3.1 (m, 2H), ~7.2-7.4 (m, 5H) |

Table 4: Representative ¹³C NMR Spectroscopic Data for Boc-Protected Amino Acids (in CDCl₃) [12]

| Amino Acid | Boc (C(CH₃)₃) (ppm) | Boc (C(CH₃)₃) (ppm) | Boc (C=O) (ppm) | α-C (ppm) | Other Characteristic Peaks (ppm) |

| Alanine | ~28.4 | ~80.0 | ~155.5 | ~50.2 | ~18.8 |

| Valine | ~28.4 | ~80.0 | ~155.8 | ~59.0 | ~31.2, ~19.0, ~17.5 |

| Leucine | ~28.4 | ~80.0 | ~155.7 | ~53.0 | ~41.5, ~24.8, ~22.8, ~22.0 |

| Phenylalanine | ~28.3 | ~80.2 | ~155.2 | ~55.0 | ~38.5, ~127-136 (aromatic) |

Experimental Protocols

The following protocols provide generalized procedures for the Boc protection and deprotection of amino acids. Optimization may be required for specific substrates.

Protocol 1: N-Boc Protection of an Amino Acid using (Boc)₂O

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[1]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[1]

-

Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]

Experimental workflow for Boc protection.

Protocol 2: Boc Deprotection using TFA in DCM

Materials:

-

N-Boc-protected amino acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 25-50% v/v) to the stirred solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[13]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[13]

Applications in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was a cornerstone in the development of solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield.[14] The Boc-based SPPS strategy involves the cyclical repetition of deprotection, neutralization, and coupling steps.

The Boc solid-phase peptide synthesis cycle.

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which utilizes a base-labile protecting group, has become more prevalent due to its milder deprotection conditions, the Boc strategy remains highly relevant.[] It is often preferred for the synthesis of long or complex peptides that are prone to aggregation, as the protonated state of the N-terminus after each deprotection step can help to disrupt inter-chain hydrogen bonding.[16]

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the arsenal of the modern organic chemist and peptide scientist. Its unique combination of stability, ease of introduction, and acid-labile removal provides a powerful and reliable strategy for the selective protection of amines. A thorough understanding of its chemical properties, reaction mechanisms, and experimental protocols is essential for its successful application in the synthesis of pharmaceuticals, peptides, and other complex nitrogen-containing molecules. While alternative protecting group strategies exist, the robustness and proven track record of the Boc group ensure its continued and widespread use in both academic research and industrial drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. genscript.com [genscript.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Alphabet of Peptides

Peptides are privileged therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[1] However, their utility is often hampered by inherent limitations such as poor proteolytic stability, low membrane permeability, and conformational flexibility, which can lead to reduced activity and bioavailability.[2][3] The incorporation of unnatural amino acids (Uaas), also known as non-canonical or non-proteinogenic amino acids, has emerged as a powerful strategy to overcome these challenges.[1][4] By expanding beyond the 20 genetically encoded amino acids, researchers can introduce novel chemical functionalities, conformational constraints, and metabolic properties into peptides, thereby enhancing their drug-like characteristics.[2][]

Uaas are amino acids not naturally encoded in an organism's genetic code.[4] They can be chemically synthesized or occur naturally through metabolic pathways not involved in protein synthesis.[6] Their incorporation allows for the precise modulation of a peptide's physicochemical properties, including lipophilicity, hydrogen bonding capacity, stability, and target selectivity.[2] This guide provides an in-depth overview of the core principles, experimental methodologies, and impactful applications of Uaas in modern peptide design and drug discovery.

Core Methodologies for Uaa Incorporation

The introduction of Uaas into a peptide sequence can be achieved through several powerful techniques, broadly categorized into chemical synthesis and biosynthetic methods.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for creating peptides containing Uaas.[7] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8] The fundamental workflow is cyclical, involving deprotection of the Nα-amino group, coupling of the next protected amino acid, and thorough washing steps.[7]

Challenges and Solutions in SPPS with Uaas: The unique structures of Uaas can present challenges not typically encountered with natural amino acids:

-

Steric Hindrance: Bulky side chains or α,α-disubstituted Uaas can slow down coupling reactions. This is often overcome by using stronger coupling reagents (e.g., HATU, HCTU) or extending reaction times.[7]

-

Side-Chain Reactivity: The novel functional groups on Uaa side chains may require specific orthogonal protecting groups that are stable throughout the synthesis but can be removed at the end without damaging the peptide.

Caption: General workflow for incorporating a Uaa via Fmoc-based SPPS.

Detailed Experimental Protocol: Fmoc-Based SPPS for a Uaa-Containing Peptide [7][9]

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide MBHA for a C-terminal amide).

-

Swell the resin in a non-polar solvent like Dichloromethane (DCM), followed by a polar solvent like N,N-Dimethylformamide (DMF) in a reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine.

-

Repeat this treatment once more.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected Uaa (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 equiv.), and HOBt (3-5 equiv.) in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIEA) (6-10 equiv.), to the activation mixture.

-

Add the activated Uaa solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered Uaas, microwave-assisted synthesis can significantly reduce reaction times.[9]

-

Monitor the reaction completion using a ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

-

-

Washing:

-

After successful coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent natural or unnatural amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[7]

-

Incubate for 2-4 hours at room temperature.[7]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[7]

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity via mass spectrometry.[9]

-

Biosynthetic Methods: Genetic Code Expansion

Biosynthetic methods allow for the site-specific incorporation of Uaas into proteins and peptides in vivo or in cell-free systems.[10][11] This powerful technique relies on hijacking the cell's translational machinery.

The core components are an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[10] This pair is engineered to be specific for a desired Uaa and to recognize a unique codon—most commonly the amber stop codon (UAG)—that has been introduced at a specific site in the gene of interest.[10][12]

Detailed Experimental Protocol: In Vivo Uaa Incorporation in E. coli [10][13]

-

Plasmid Preparation:

-

Utilize a two-plasmid system.

-

Plasmid 1 (e.g., pEVOL): Encodes the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for the desired Uaa. [10] * Plasmid 2: Encodes the target protein/peptide with a TAG amber codon engineered at the desired incorporation site.

-

-

Bacterial Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

-

Select for transformants on agar plates containing antibiotics for both plasmids.

-

-

Protein Expression:

-

Inoculate a starter culture in a rich medium (e.g., LB) with appropriate antibiotics and grow overnight.

-

Use the starter culture to inoculate a larger volume of expression medium.

-

Grow the culture at 37°C until it reaches an optical density (OD600) of 0.6-0.8.

-

-

Induction and Uaa Addition:

-

Induce the expression of the orthogonal tRNA/aaRS pair with an appropriate inducer (e.g., L-arabinose for pEVOL plasmids).

-

Simultaneously, add the unnatural amino acid to the culture medium to a final concentration typically ranging from 0.5 mM to 2.5 mM. [13] * After a short incubation (15-30 minutes), induce the expression of the target protein with IPTG.

-

-

Harvesting and Purification:

-

Continue to grow the culture for several hours (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and Uaa incorporation efficiency.

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) and purify the Uaa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Confirm successful Uaa incorporation and protein integrity via mass spectrometry.

-

Impact of Uaas on Peptide Properties: Quantitative Data

The true power of Uaas lies in their ability to predictably and dramatically alter the properties of a peptide. These enhancements are crucial for transforming a promising peptide lead into a viable drug candidate. [14]

Enhancing Proteolytic Stability

Peptides composed of natural L-amino acids are rapidly degraded by proteases in vivo. Incorporating Uaas can sterically hinder protease recognition and cleavage.

| Modification Type | Peptide System | Uaa Incorporated | Effect on Stability | Reference |

| D-Amino Acid Substitution | p53-MDM2 Inhibitor | L-amino acids replaced with D-amino acids (DPMI-α) | Significantly increased resistance to proteolysis. | [15][16] |

| Backbone N-methylation | Various Peptides | N-methylated amino acids | Reduces susceptibility to enzymatic degradation by blocking hydrogen bond donors required by proteases. | [2] |

| Hydrocarbon Stapling | α-helical peptides | α,α-disubstituted alkenyl amino acids (e.g., (S)-α-(2'-pentenyl)alanine) | Stapled peptides show 2- to 8-fold longer half-lives compared to unstapled analogs against proteolysis. | [3] |

| Side Chain Modification | Antimicrobial Peptides | Norvaline (Nva), Tetrahydroisoquinoline-3-carboxylic acid (Tic) | Promotes stable α-helical structures in membrane environments, linked to efficacy. | [17][18] |

Improving Binding Affinity and Potency

Uaas can introduce new interaction points (hydrophobic, electrostatic, hydrogen bonding) or constrain the peptide into a bioactive conformation, thereby increasing its binding affinity for its target.

| Target | Peptide System | Uaa Modification | Kd or IC50 (Modified) | Kd or IC50 (Original) | Fold Improvement | Reference |

| MDM2 | p53-derived peptide | DPMI-α (D-peptide) | 219 nM (Kd) | ~20 µM (Kd for p53 17-28) | ~90x | [15][19] |

| MDM2 | p53-derived peptide | PMI (TSFAEYW NL LSP) | 4.7 nM (IC50) | 300 nM (IC50 for p53 17-28) | ~64x | [19] |

| MDM2 | 12-mer peptide (MIP) | Optimized sequence via mRNA display (PRFWEYWLRLME) | 0.5 nM (Kd) | 4.7 nM (Kd for a known peptide, DI) | ~9x | [20] |

Applications in Drug Discovery: Case Study of MDM2-p53 Inhibition

A prime example of Uaas' impact is in the development of inhibitors for the MDM2-p53 protein-protein interaction, a critical target in oncology. [19]The tumor suppressor protein p53 is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. [15][21]In many cancers, MDM2 is overexpressed, leading to the functional inactivation of p53. [21]Restoring p53 function by inhibiting the MDM2-p53 interaction is a promising therapeutic strategy. [19] Peptides derived from the p53 transactivation domain can bind to MDM2 but suffer from low affinity and poor stability. [19]Uaas have been instrumental in converting these peptides into potent, drug-like candidates.

Signaling Pathway and Point of Intervention

Caption: Inhibition of the MDM2-p53 interaction by a Uaa-peptide.

Workflow for Uaa-Peptide Library Screening

The discovery of potent Uaa-peptides often involves screening large libraries. Computational and experimental workflows are combined to efficiently identify lead candidates.

Caption: Integrated workflow for the discovery of Uaa-peptides.

This workflow begins with the in silico design of virtual peptide libraries where Uaas are systematically incorporated into a known peptide scaffold. [22]These libraries are then screened using computational tools like molecular docking to predict binding affinities. [23]The most promising candidates are synthesized chemically and then validated experimentally for their binding, stability, and cellular activity, leading to the identification and optimization of lead compounds. [22]

Conclusion